

Application Notes and Protocols: Cellular Imaging Using Dansyl-Glu-Gly-Arg-Chloromethylketone

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Compound of Interest

Compound Name: *Dansyl-Glu-Gly-Arg-Chloromethylketone*

Cat. No.: *B1607030*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Glu-Gly-Arg-Chloromethylketone (Dansyl-GGACK) is a fluorescent, irreversible inhibitor of certain serine/threonine proteases. Its unique structure, comprising a dansyl fluorophore linked to a peptide recognition sequence and a chloromethylketone reactive group, makes it a valuable tool for the fluorescent labeling and imaging of specific proteases within a cellular context. This document provides detailed application notes and protocols for the use of Dansyl-GGACK in cellular imaging, with a focus on its primary targets: urokinase-type plasminogen activator (uPA) and Factor Xa.

The peptide sequence (Glu-Gly-Arg) mimics the cleavage site of these proteases, guiding the inhibitor to the enzyme's active site. The chloromethylketone then forms a covalent bond with the active site histidine residue, leading to irreversible inhibition. The dansyl group, with its environmentally sensitive fluorescence, allows for the visualization and localization of the targeted proteases using fluorescence microscopy.

Physicochemical and Spectral Properties

Quantitative data for **Dansyl-Glu-Gly-Arg-Chloromethylketone** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₆ ClN ₇ O ₇ S	[1]
Molecular Weight	626.13 g/mol	[2]
Excitation Wavelength	~335-340 nm	[3]
Emission Wavelength	~518-530 nm	[3]
Purity	≥95%	[2]
Solubility	Soluble in 10 mM HCl (1 mg/ml), dilute with physiological buffers before use.	[4]
Storage	Store at 2-8°C. Stock solutions are stable for up to 4 months at 4°C.	[4]

Target Enzyme Inhibition Data

The following table summarizes the known inhibitory activity of **Dansyl-Glu-Gly-Arg-Chloromethylketone** against its primary targets.

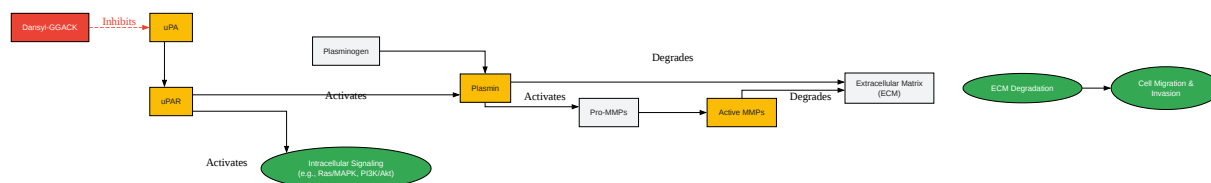
Target Enzyme	Inhibition Type	IC ₅₀ / K _i	Reference
Urokinase-type Plasminogen Activator (uPA)	Irreversible	K _i = 1.3 x 10 ⁻⁶ M (for single-chain uPA, competitive inhibition)	[5]
Factor Xa	Irreversible	IC ₅₀ = 100 nM	[4]
Activated porcine factor IX	Inhibitor	Not specified	[6]

Signaling Pathways

Dansyl-Glu-Gly-Arg-Chloromethylketone targets key proteases involved in critical signaling pathways related to cancer progression, inflammation, and coagulation.

Urokinase-type Plasminogen Activator (uPA) Signaling Pathway

The uPA/uPAR system is a key regulator of extracellular matrix degradation, cell migration, and invasion, processes that are fundamental in cancer metastasis and tissue remodeling.[7] uPA, upon binding to its receptor uPAR, activates plasmin from plasminogen. Plasmin, in turn, can degrade components of the extracellular matrix and activate matrix metalloproteinases (MMPs), further promoting cell migration and invasion. The uPA-uPAR complex also activates intracellular signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and survival.[1][8]



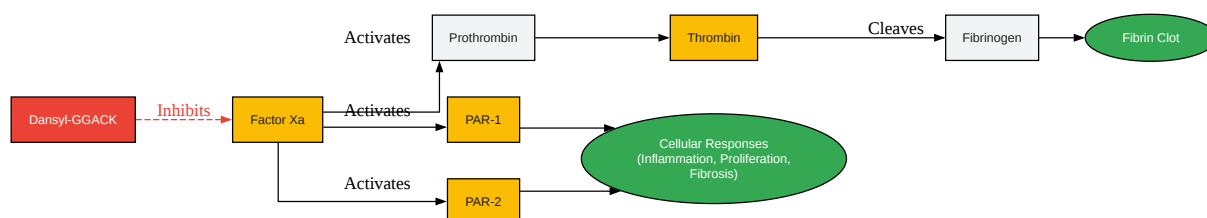
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uPA signaling pathway and the inhibitory action of Dansyl-GGACK.

Factor Xa Signaling Pathway

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[9] Beyond its role in blood clotting, FXa is now recognized as a

potent signaling molecule that activates Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2.[6][10] Activation of these receptors on various cell types, including endothelial cells, smooth muscle cells, and inflammatory cells, triggers downstream signaling cascades that contribute to inflammation, fibrosis, and cellular proliferation.[9][11]



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Factor Xa signaling and the inhibitory action of Dansyl-GGACK.

Experimental Protocols

The following are generalized protocols for cellular imaging using **Dansyl-Glu-Gly-Arg-Chloromethylketone**. Note: Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Protocol 1: Live-Cell Imaging of Target Proteases

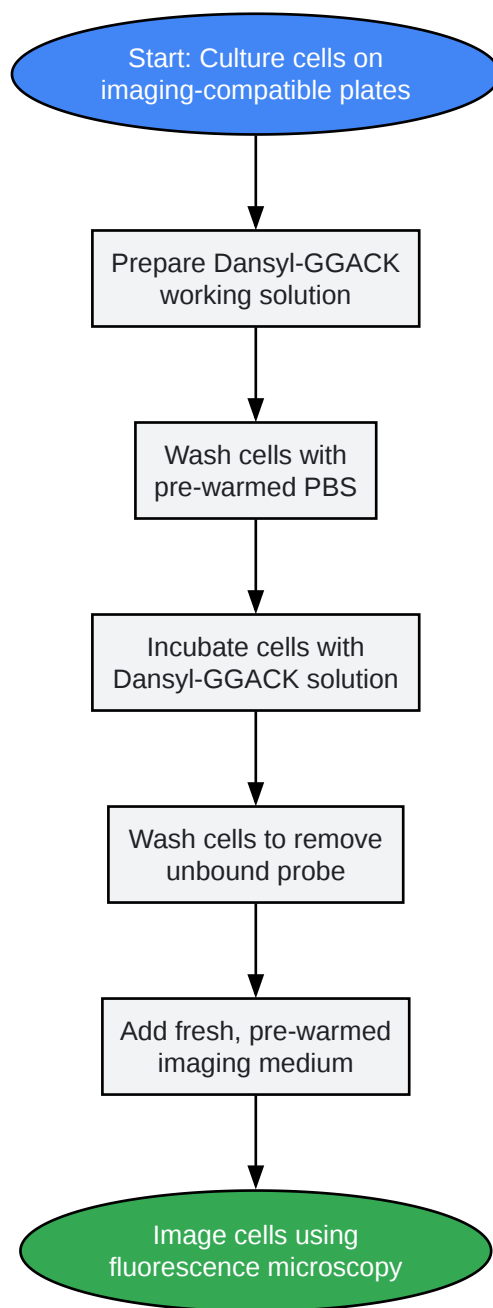
This protocol describes the labeling and imaging of active uPA or Factor Xa in living cells.

Materials:

- **Dansyl-Glu-Gly-Arg-Chloromethylketone**
- Cell culture medium (phenol red-free medium is recommended for imaging)
- Phosphate-Buffered Saline (PBS)
- Cells of interest cultured on glass-bottom dishes or chamber slides

- Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 340-360 nm and emission around 510-540 nm)

Workflow:



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Workflow for live-cell imaging with Dansyl-GGACK.

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
- **Probe Preparation:** Prepare a stock solution of Dansyl-GGACK in 10 mM HCl (e.g., 1 mg/mL). Immediately before use, dilute the stock solution to the desired final working concentration (e.g., 1-10 μ M) in pre-warmed, serum-free cell culture medium. Note: The optimal concentration should be determined through a titration experiment to maximize signal-to-noise ratio and minimize off-target effects.
- **Cell Washing:** Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
- **Probe Incubation:** Remove the PBS and add the Dansyl-GGACK working solution to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the expression level of the target protease.
- **Washing:** After incubation, gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any unbound probe.
- **Imaging:** Add fresh, pre-warmed, phenol red-free cell culture medium to the cells. Immediately image the cells using a fluorescence microscope with appropriate filter sets for the dansyl fluorophore (Excitation: ~340-360 nm, Emission: ~510-540 nm). Acquire both fluorescence and brightfield/DIC images.

Protocol 2: Fixed-Cell Imaging and Co-localization Studies

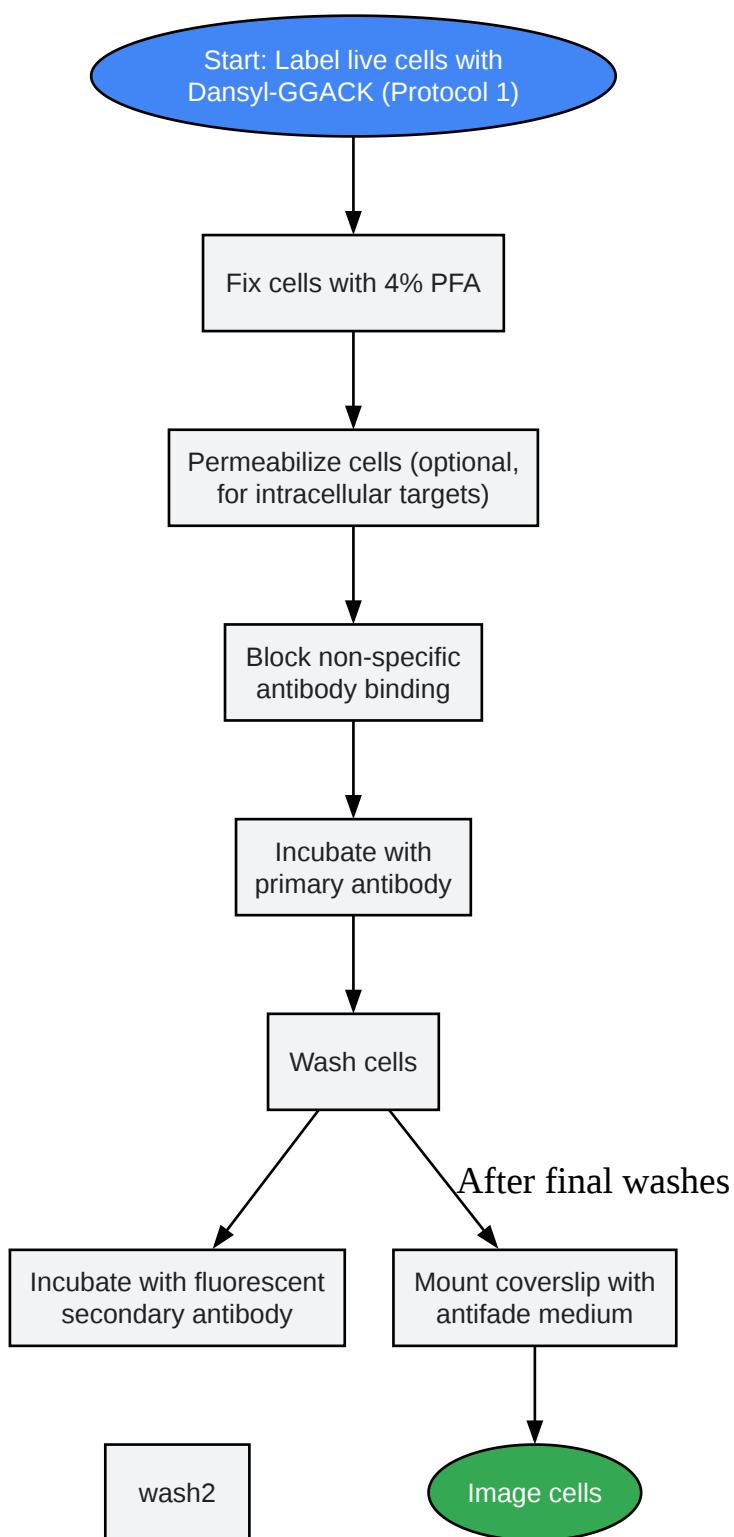
This protocol is for fixing cells after labeling with Dansyl-GGACK, which can be useful for co-localization studies with antibodies against other cellular markers.

Materials:

- All materials from Protocol 1
- 4% Paraformaldehyde (PFA) in PBS

- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA in PBS)
- Primary and fluorescently-conjugated secondary antibodies for co-staining
- Antifade mounting medium

Workflow:



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Workflow for fixed-cell imaging after Dansyl-GGACK labeling.

Procedure:

- **Live-Cell Labeling:** Follow steps 1-4 of Protocol 1 to label the live cells with Dansyl-GGACK.
- **Fixation:** After incubation with the probe, wash the cells once with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization (for intracellular targets):** If co-staining for an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- **Blocking:** Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
- **Antibody Staining:** Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature. Wash the cells three times with PBS. Then, incubate with the appropriate fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
- **Final Washes and Mounting:** Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
- **Imaging:** Image the cells using a fluorescence microscope with the appropriate filter sets for Dansyl-GGACK and the secondary antibody fluorophore.

Data Interpretation and Controls

- **Specificity Controls:** To ensure that the fluorescent signal is due to the specific binding of Dansyl-GGACK to its target proteases, include the following controls:
 - **Unlabeled Cells:** Image cells that have not been treated with the probe to assess autofluorescence.
 - **Competition Assay:** Pre-incubate cells with a non-fluorescent, irreversible inhibitor of uPA or Factor Xa before adding Dansyl-GGACK. A significant reduction in the fluorescent signal would indicate specific binding.

- Genetically Modified Cells: If available, use cell lines with knockdown or knockout of the target protease to confirm the specificity of the signal.
- Quantitative Analysis: The fluorescence intensity of Dansyl-GGACK can be quantified using image analysis software to compare the levels of active protease between different cell populations or treatment conditions.

Applications in Drug Development

- Target Engagement Studies: Dansyl-GGACK can be used to visually confirm that a novel drug candidate is engaging with its intended protease target within a cellular environment. A decrease in Dansyl-GGACK fluorescence in the presence of a competitive inhibitor would indicate target engagement.
- Screening for Inhibitors: In a high-content screening setup, Dansyl-GGACK can be used as a fluorescent readout to identify compounds that inhibit the activity of uPA or Factor Xa.
- Understanding Disease Mechanisms: By visualizing the localization and activity of these proteases in disease models, researchers can gain insights into their roles in pathology and identify potential new therapeutic targets.

Conclusion

Dansyl-Glu-Gly-Arg-Chloromethylketone is a versatile tool for the fluorescent imaging of active uPA and Factor Xa in cellular systems. The protocols and information provided in these application notes offer a framework for researchers to utilize this probe effectively in their studies of protease function, disease mechanisms, and drug discovery. As with any fluorescent probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.

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